Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI) is a chemical compound that combines a piperidine ring with a benzothiazole moiety and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the benzothiazole and sulfonyl groups suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.
This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen in the piperidine ring and sulfur in the sulfonyl group. It falls under the broader category of sulfonamides, which are known for their diverse biological activities, including antibacterial properties. The specific structure of this compound suggests it may also exhibit antitumor or anti-inflammatory activities, similar to other benzothiazole derivatives .
The synthesis of Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl] typically involves several key steps:
Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl] has a complex structure characterized by:
The molecular formula can be represented as , with a molecular weight of approximately 318.35 g/mol. The compound's melting point and spectral data (NMR, IR) provide essential insights into its structural characteristics .
Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl] can participate in various chemical reactions:
The efficiency of these reactions often depends on factors such as solvent choice, temperature, and reaction time. For instance, microwave-assisted synthesis has been shown to enhance yields significantly compared to traditional heating methods .
The mechanism by which Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl] exerts its biological effects may involve:
Studies indicate that compounds with similar structures exhibit significant inhibition against various targets, suggesting a potential therapeutic role for this compound in treating inflammation or pain-related conditions .
Relevant data from NMR spectra confirm the presence of specific functional groups and their environments within the molecule .
Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl] has potential applications in:
This compound exemplifies how synthetic organic chemistry can lead to the development of potentially therapeutic agents through careful design and modification of molecular structures.
Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI) exemplifies a strategically engineered hybrid molecule integrating three pharmacologically significant domains: a piperidine core, a benzothiazole ring, and a 4-nitrobenzenesulfonyl group. This convergence creates a multifunctional scaffold with tailored electronic properties (logP = 3.6) and hydrogen-bonding capabilities (7 acceptors, 0 donors) that optimize target engagement . The compound’s 403.5 g/mol molecular weight and 27 heavy atoms position it within drug-like chemical space, while its crystalline nature facilitates structural characterization . Its design addresses contemporary medicinal chemistry challenges in developing polypharmacological agents targeting interconnected disease pathways.
The compound belongs to the N-sulfonylated piperidine class with C4-benzothiazole substitution. Its systematic IUPAC name, 2-[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole, precisely defines connectivity: the sulfonyl group bridges piperidine-N1 and para-nitrophenyl, while benzothiazole attaches at piperidine-C4 . Key structural features include:
Table 1: Structural Descriptors of Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI)
Descriptor | Value/Classification | Significance |
---|---|---|
Molecular Formula | C₁₈H₁₇N₃O₄S₂ | Confirms elemental composition |
Molecular Weight | 403.5 g/mol | Drug-likeness parameter |
Canonical SMILES | C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)N+[O-] | Connectivity specification |
Hydrogen Bond Acceptors | 7 | Dictates solubility & target interactions |
Heavy Atoms | 27 | Molecular complexity indicator |
XLogP3 | 3.6 | Predicts membrane permeability |
Functionally, it is classified as a 1,4-disubstituted piperidine bearing a fused bicyclic heteroaromatic (benzothiazole) and an electron-deficient aryl sulfonamide – a triad rarely observed in natural products but synthetically tailored for enhanced bioactivity [5].
The deliberate fusion of piperidine and benzothiazole motifs emerged from retrospective analyses of privileged medicinal chemistry scaffolds:
Piperidine’s Rise: Piperidine gained prominence as a bioisostere for pyridine and benzene, offering improved solubility and metabolic stability. Over 7,000 piperidine-containing compounds were documented in pharmaceutical patents between 2020–2025 alone, underscoring its versatility [5]. Key milestones include its incorporation into Donepezil (acetylcholinesterase inhibitor) and Melperone (antipsychotic), validated via catalytic hydrogenation of pyridine precursors [5].
Benzothiazole’s Emergence: Benzothiazoles entered drug design with Riluzole (1995 FDA approval for ALS), demonstrating neuroprotective effects. Subsequent discoveries revealed their broad anticancer potential, particularly 2-(4-aminophenyl)benzothiazoles showing nanomolar potency against breast and ovarian carcinomas [4] [6]. Mechanistic studies identified benzothiazoles as protease inhibitors and apoptosis inducers.
Sulfonamide Renaissance: Sulfonamides transitioned from antibacterial (sulfanilamide, 1937) to targeted therapies. Over 150 FDA-approved sulfonamide drugs now exist, including Celecoxib (COX-2 inhibitor) and Dorzolamide (carbonic anhydrase inhibitor), leveraging the sulfonyl group’s hydrolytic stability and capacity for H-bonding [2].
Table 2: Key Developments in Hybrid Pharmacophore Design
Era | Piperidine Advance | Benzothiazole Advance | Sulfonamide Contribution |
---|---|---|---|
1930s–1960s | Limited use as solvent/base | Industrial applications (dyes, rubber) | Antibacterials (Sulfadiazine) |
1970s–1990s | CNS drugs (e.g., Droperidol synthesis) | Riluzole (neuroprotection) | Diuretics (Furosemide) & CA inhibitors |
2000s–2020s | Catalytic hydrogenation methods [5] | Antitumor scaffolds (e.g., C1498) [4] | Targeted oncology (Vemurafenib) |
The integration of these domains culminated in hybrids like our target compound, first synthesized circa 2020 via microwave-assisted coupling of N-Boc-4-piperidinecarboxylic acid and 2-(4-aminophenyl)benzothiazole, followed by sulfonylation and nitration [3]. This design exploits synergistic electronic effects: the sulfonyl linker enhances piperidine’s nucleofugality, benzothiazole provides π-stacking capacity, and the nitro group directs electrophilic substitutions.
Current research prioritizes three objectives for such hybrids:
Polypharmacological Targeting: Single molecules inhibiting multiple disease-relevant enzymes (e.g., sEH and FAAH in pain pathways) minimize drug-drug interaction risks versus combination therapies. The title compound’s sulfonamide acts as a zinc-binding motif for metalloenzymes, while benzothiazole engages hydrophobic pockets [3] [6]. Dual sEH/FAAH inhibitors show 50-fold greater analgesic potency than single-target agents in inflammatory pain models [3].
Overcoming Tumor Resistance: Benzothiazole sulfonamides exhibit atypical cytotoxicity profiles against cisplatin-resistant carcinomas. Fluorinated derivatives (e.g., 5-fluorobenzothiazole analogs) demonstrate enhanced bioactivation in hypoxic tumors, with GI₅₀ values of 0.4–0.57 µM in MCF-7 breast cancer lines [4]. The nitro group facilitates bioreductive activation, generating DNA-alkylating species.
Metabolic Optimization: Incorporating trifluoromethyl groups (–CF₃) improved microsomal stability in early benzothiazole-phenyl analogs but unexpectedly failed in newer derivatives, highlighting ongoing challenges in balancing lipophilicity (logP 3.6) and clearance [3]. Contemporary strategies include:
Table 3: Research Imperatives and Compound Design Strategies
Research Goal | Structural Modification | Biological Outcome | Reference |
---|---|---|---|
Dual sEH/FAAH inhibition | Ortho/para-trifluoromethyl on aryl rings | IC₅₀ = 7–9.6 nM (human enzymes); no locomotor side effects | [3] |
Hypoxia-selective cytotoxicity | 7-Fluorobenzothiazole derivatives | GI₅₀ = 0.4 µM (MCF-7); caspase-3 activation | [4] |
Metabolic stabilization | Fluorinated cycloalkylpiperidines | t₁/₂ > 120 min (human microsomes); retained activity | [5] |
The title compound epitomizes these imperatives – its sulfonamide enables nucleophilic displacement for covalent targeting, benzothiazole intercalates DNA/g-quadruplexes, and piperidine confers conformational flexibility for binding pocket accommodation [4]. Future directions include developing asymmetric syntheses for chiral derivatives and exploring photodynamic therapy applications leveraging benzothiazole’s fluorescence.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1